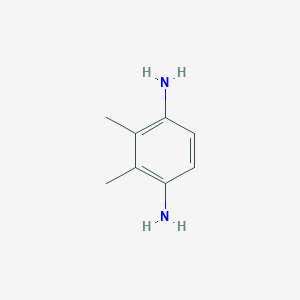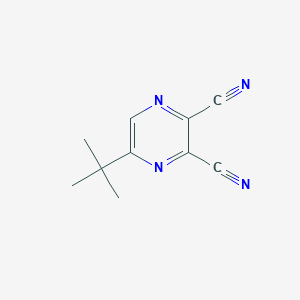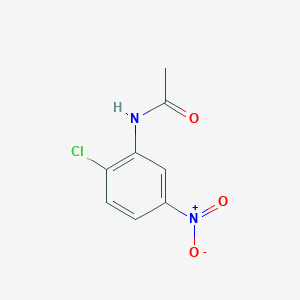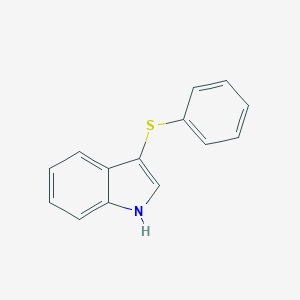
3-phenylsulfanyl-1H-indole
描述
3-phenylsulfanyl-1H-indole, also known as PSI, is a chemical compound that has gained attention in recent years due to its potential in various scientific applications. This molecule is a derivative of indole, which is a heterocyclic compound commonly found in many natural products, including tryptophan, serotonin, and melatonin. The unique structure of PSI makes it an attractive candidate for use in drug development, as well as in research studies aimed at understanding the mechanisms of various biological processes.
作用机制
The exact mechanism of action of 3-phenylsulfanyl-1H-indole is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism involves the inhibition of certain enzymes involved in cellular processes, such as the MAPK and PI3K pathways. Additionally, 3-phenylsulfanyl-1H-indole has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
3-phenylsulfanyl-1H-indole has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration used. In cancer cells, 3-phenylsulfanyl-1H-indole has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In bacterial and viral infections, 3-phenylsulfanyl-1H-indole has been shown to have antimicrobial and antiviral activity. Additionally, 3-phenylsulfanyl-1H-indole has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 3-phenylsulfanyl-1H-indole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 3-phenylsulfanyl-1H-indole has been shown to have activity against a range of targets, making it a versatile tool for studying various biological processes. However, one limitation is that the exact mechanism of action of 3-phenylsulfanyl-1H-indole is not fully understood, which may limit its use in certain studies.
未来方向
There are numerous potential future directions for research involving 3-phenylsulfanyl-1H-indole. One area of interest is in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-phenylsulfanyl-1H-indole, which may provide insight into new targets for drug development. Finally, studies are needed to explore the potential of 3-phenylsulfanyl-1H-indole in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
科学研究应用
3-phenylsulfanyl-1H-indole has been the subject of numerous scientific studies in recent years, due to its potential in a variety of research applications. One area of interest is in the development of new drugs, as 3-phenylsulfanyl-1H-indole has been shown to have activity against a range of targets, including cancer cells, bacteria, and viruses. Additionally, 3-phenylsulfanyl-1H-indole has been used in studies aimed at understanding the mechanisms of various biological processes, such as inflammation, oxidative stress, and apoptosis.
属性
CAS 编号 |
54491-43-9 |
|---|---|
产品名称 |
3-phenylsulfanyl-1H-indole |
分子式 |
C14H11NS |
分子量 |
225.31 g/mol |
IUPAC 名称 |
3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |
InChI 键 |
VHEGBLPHXSCODD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


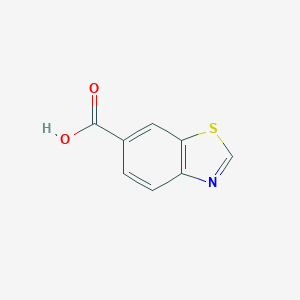
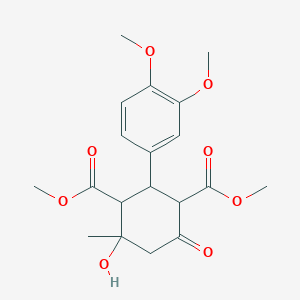
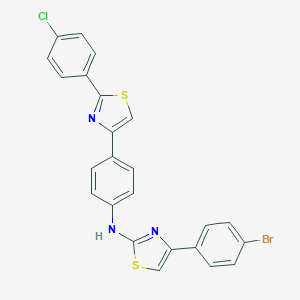

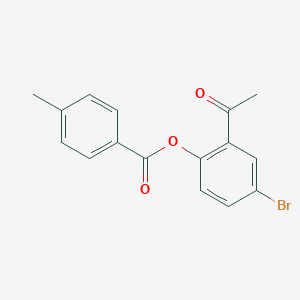
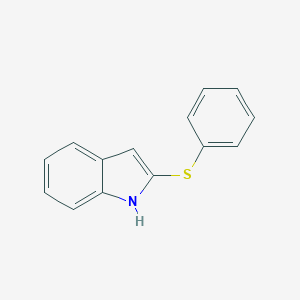
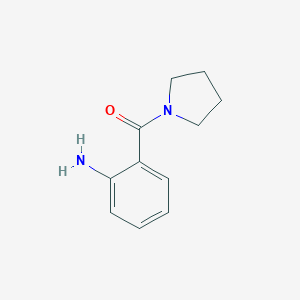

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
